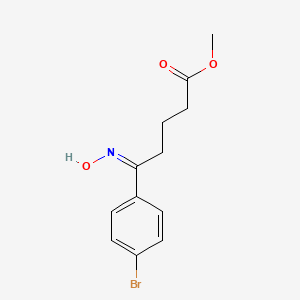

methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

Description

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is a substituted pentanoate ester featuring a (Z)-configured hydroxyimine (oxime) group and a 4-bromophenyl moiety. The ester group enhances solubility in organic solvents, while the bromine atom may influence electronic properties or bioactivity.

Properties

Molecular Formula |

C12H14BrNO3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate |

InChI |

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11- |

InChI Key |

PEHBOZLIIUCWMP-KAMYIIQDSA-N |

Isomeric SMILES |

COC(=O)CCC/C(=N/O)/C1=CC=C(C=C1)Br |

Canonical SMILES |

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate typically involves the following steps:

Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

Formation of the Hydroxyimino Group:

Esterification: The final step involves the esterification of the hydroxyimino intermediate with methyl pentanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methyl (5Z)-5-(4-nitrophenyl)-5-hydroxyiminopentanoate.

Reduction: Formation of methyl (5Z)-5-phenyl-5-hydroxyiminopentanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct studies on methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate are scarce, comparisons can be drawn to compounds with analogous functional groups or substituents (see Table 1).

Structural and Functional Group Comparisons

Triazine Derivatives ()

The triazine-based compound methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) shares a bromophenyl group and ester functionality with the target compound.

Triazole-Thione Derivatives ()

Compounds 19a, 20a, and 21a are 1,2,4-triazole-3-thiones bearing 4-bromophenyl and chlorophenyl substituents. These heterocycles exhibit sulfur and nitrogen atoms, which confer distinct electronic and hydrogen-bonding properties compared to the oxime group in the target compound. The morpholinyl and piperazinyl groups in these analogs may enhance bioavailability, a feature absent in the target compound’s structure .

Data Tables

Table 1: Comparison of Key Features

Research Findings and Limitations

- highlights high yields (75–82%) for triazole-thiones, suggesting robust synthetic routes for bromophenyl-containing compounds.

- and 3 imply that bromophenyl esters and oximes could be synthesized using triazine or ionic liquid-mediated methods, though experimental validation is needed.

- Limitations : Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Comparisons are speculative and based on structural analogs.

Biological Activity

Overview of Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

This compound is an organic compound that belongs to a class of molecules known for their potential biological activities. The presence of the bromophenyl group and the hydroxyimine functional group suggests that this compound may exhibit various pharmacological properties.

Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. The bromophenyl moiety is often associated with enhanced activity against a range of bacteria and fungi. Research indicates that halogenated phenyl compounds can disrupt microbial cell membranes or interfere with metabolic pathways, leading to growth inhibition.

Anti-inflammatory Properties

Studies have shown that compounds containing hydroxyimine groups can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, which are crucial in diseases such as rheumatoid arthritis and other autoimmune disorders. This modulation can be beneficial in reducing inflammation and tissue damage.

Neuroprotective Effects

There is growing interest in compounds that exhibit neuroprotective effects, particularly those that can cross the blood-brain barrier. Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases.

Case Studies

- Antimicrobial Study : A study on halogenated phenyl compounds demonstrated significant antimicrobial activity against Staphylococcus aureus, suggesting a potential application for this compound in treating bacterial infections.

- Anti-inflammatory Research : Research published in pharmacological journals indicates that hydroxyimine derivatives can significantly reduce inflammation markers in animal models of arthritis, indicating a pathway for therapeutic use.

- Cancer Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a need for further exploration into their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise synthesis approach is recommended. Begin with the condensation of 4-bromophenyl precursors with pentanoate derivatives under controlled pH and temperature to favor the (Z)-isomer. Use anhydrous conditions and catalysts like pyridine for imine formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isomer separation. Monitor reaction progress using TLC and validate purity via HPLC .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., NOESY for Z/E isomer differentiation).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Cross-validate data with computational tools (e.g., DFT simulations) .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

- Methodological Answer : Solubility tests in DMSO, methanol, or acetonitrile (10 mM stock solutions) are ideal for biological assays. For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon) to prevent hydrolysis of the hydroxyimino group. Avoid aqueous buffers with high pH (>8) to minimize degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving the hydroxyimino group be elucidated under varying catalytic environments?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during reactions. Pair kinetic studies (stopped-flow UV-Vis) with computational modeling (Gaussian or ORCA) to map transition states. Compare experimental activation energies with theoretical values to validate mechanisms .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply factorial design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, cell line variability). Use meta-analysis to reconcile discrepancies: normalize data to positive/negative controls and apply statistical tests (ANOVA, Tukey’s HSD). Cross-check with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting physicochemical properties and reactivity?

- Methodological Answer : Deploy quantum mechanical software (COSMO-RS, Schrödinger Suite) to predict logP, pKa, and redox potentials. For reactivity, run molecular dynamics (MD) simulations in explicit solvents using AMBER or GROMACS. Validate predictions with experimental DSC/TGA data for thermal stability .

Q. What methodologies optimize the compound’s selectivity in multi-step organic syntheses?

- Methodological Answer : Implement machine learning (ML)-guided optimization. Train models on reaction databases (Reaxys, SciFinder) to predict optimal catalysts (e.g., chiral Lewis acids) and solvent combinations. Use microfluidic reactors for high-throughput screening of reaction parameters (temperature, residence time) .

Q. How can researchers investigate the compound’s biological activity while minimizing off-target effects?

- Methodological Answer : Conduct proteomics profiling (LC-MS/MS) to identify binding partners. Pair with CRISPR-Cas9 knockout screens to validate target specificity. Use isothermal titration calorimetry (ITC) to quantify binding affinities and SAR studies to modify the bromophenyl/hydroxyimino moieties for selectivity .

Q. What strategies mitigate scale-up challenges during pilot-scale synthesis?

- Methodological Answer : Apply QbD (Quality by Design) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.